2-(2-Ethoxynaphthalen-1-yl)ethanol
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Overview
Description
2-(2-Ethoxynaphthalen-1-yl)ethanol is an organic compound belonging to the class of naphthalenes. It is characterized by the presence of an ethoxy group and a hydroxyl group attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Ethoxynaphthalen-1-yl)ethanol can be synthesized through the etherification of 2-naphthol with ethanol in the presence of sulfuric acid. The process involves dissolving 2-naphthol in anhydrous ethanol, followed by the dropwise addition of concentrated sulfuric acid. The mixture is then heated to reflux for about 10 hours. After the reaction, the solution is added to a 5% sodium hydroxide solution, resulting in the precipitation of off-white crystals. The crude product is then dried and refined by vacuum distillation, collecting the fraction at 138-140°C under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the ethoxy or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while reduction can produce naphthyl alcohols.
Scientific Research Applications
2-(2-Ethoxynaphthalen-1-yl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can undergo alkyl-oxygen fission, where the ethoxy group is cleaved, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biological processes .
Comparison with Similar Compounds
2-Ethoxynaphthalene: A related compound with an ethoxy group attached to the naphthalene ring.
Uniqueness: this compound is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-(2-ethoxynaphthalen-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8,15H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKMJFAIMGVVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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